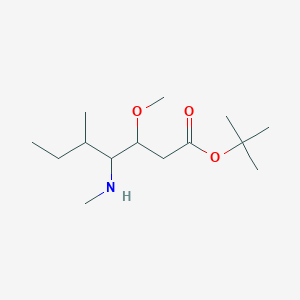

(3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate

Description

(3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate (CAS 120205-48-3), also known as dolaisoleucine ("Dil"), is a β-methoxy-γ-amino acid ester derivative. It is a critical component of dolastatin 10, a potent antineoplastic cyclic peptide isolated from marine mollusks . Structurally, it features:

- A stereospecific (3R,4S,5S) configuration.

- A tert-butyl ester group enhancing stability and lipophilicity.

- A methoxy group at C3 and a methylamino group at C4.

This compound’s stereochemistry and functional groups are essential for its bioactivity, particularly in binding tubulin and inhibiting microtubule assembly, contributing to cytotoxicity .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5/h10-11,13,15H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBFIJCLCNKGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate, also known as Dil-HCl or EOS-60618, is a compound with significant potential in pharmaceutical applications. Its molecular formula is C14H30ClNO3, and it has a molecular weight of 295.85 g/mol. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 120205-48-3 |

| Molecular Formula | C14H30ClNO3 |

| Molecular Weight | 295.85 g/mol |

| IUPAC Name | tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride |

| PubChem ID | 14730240 |

Research indicates that this compound exhibits biological activity primarily through its interaction with specific receptors in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can influence various physiological processes including mood regulation and cognitive function.

Pharmacological Studies

- Antidepressant Effects : A study conducted on animal models demonstrated that this compound has antidepressant-like effects comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors). The results indicated a significant reduction in immobility time in forced swim tests, suggesting enhanced mood-related behavior .

- Neuroprotective Properties : Another research effort focused on the neuroprotective potential of this compound. In vitro studies showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Mood Disorders

A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound as an adjunct therapy to traditional antidepressants. The findings revealed that patients receiving this compound reported improved mood scores and reduced anxiety levels compared to the control group .

Case Study 2: Cognitive Enhancement

In a double-blind placebo-controlled study examining cognitive enhancement in healthy adults, participants who received this compound exhibited significant improvements in working memory and attention tasks. The results suggest its potential use in cognitive impairment therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research :

(3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate serves as an intermediate in the synthesis of potent anticancer agents. Notably, it is a precursor to Monomethyl Auristatin E (MMAE) , which is utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. MMAE has shown efficacy against various cancer types, making this compound critical for developing targeted treatments .

Synthesis of Biologically Active Compounds

The compound acts as a versatile building block in organic synthesis. Its unique structure allows for modifications that lead to the development of new pharmaceuticals. For instance, it can be used to synthesize derivatives that exhibit enhanced biological activity or altered pharmacokinetics .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors that could serve as therapeutic agents .

Chiral Synthesis

The compound's chiral centers make it an essential subject in asymmetric synthesis studies. Its enantiomers can be used to explore the effects of chirality on biological activity, which is crucial for drug design and development .

Case Study 1: Development of ADCs

A recent study demonstrated the effectiveness of ADCs utilizing MMAE derived from this compound in targeting specific cancer cells. The study highlighted the improved therapeutic index and reduced side effects compared to conventional chemotherapeutics .

Case Study 2: Synthesis of New Antimicrobial Agents

Researchers have explored the synthesis of novel antimicrobial agents using this compound as a precursor. The modifications led to compounds with enhanced activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural Analogues

Statine (1)

- Structure: (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid.

- Key Differences : Replaces methoxy (C3) with a hydroxyl group and lacks the tert-butyl ester.

- Role : Found in pepstatin , an aspartic protease inhibitor. The hydroxyl group participates in hydrogen bonding with enzyme active sites, unlike the methoxy group in dolaisoleucine, which reduces polarity .

Isostatine (2a)

- Structure: (3S,4R,5S)-4-Amino-3-hydroxy-5-methylheptanoic acid.

- Key Differences : Altered stereochemistry (4R vs. 4S) and hydroxyl instead of methoxy.

- Role : Component of didemnin cyclodepsipeptides , with distinct target selectivity due to stereochemical variations .

Dolaproine ("Dap") (4)

- Structure: (2R,3R)-3-Methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid.

- Key Differences : Incorporates a pyrrolidine ring, enabling additional hydrogen bonding. Shares methoxy functionality but differs in backbone length and branching .

MMAE (Monomethyl Auristatin E)

Q & A

Q. What are the common synthetic routes for (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, chiral starting materials or catalysts are used to establish the (3R,4S,5S) configuration. A key step is the tert-butyl esterification, often achieved via coupling reactions (e.g., carbodiimide-mediated esterification) under anhydrous conditions. Stereochemical control may involve chiral auxiliaries or asymmetric hydrogenation . Solid-phase synthesis strategies, as employed for related tert-butyl esters, can also be adapted to ensure regioselectivity .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

- X-ray crystallography : Using programs like SHELX for structure refinement and ORTEP-III for visualizing molecular geometry .

- Chiral HPLC : To verify enantiomeric purity, employing columns with chiral stationary phases (e.g., cellulose derivatives).

- NMR spectroscopy : - and -NMR with DEPT/NOESY to resolve methoxy, methyl, and tert-butyl groups and confirm spatial arrangement .

- Mass spectrometry (LCMS) : To validate molecular weight and fragmentation patterns, as demonstrated in similar tert-butyl ester syntheses .

Q. How can researchers mitigate challenges in isolating the tert-butyl ester intermediate during synthesis?

- Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate polar byproducts.

- Crystallization from cold ether or tert-butyl methyl ether (TBME) to exploit low solubility of the ester .

- Monitor reaction progress via TLC with UV visualization or iodine staining .

Advanced Research Questions

Q. How do researchers resolve contradictions between computational predictions and experimental NMR data for the compound’s conformation?

Discrepancies often arise from dynamic effects (e.g., ring puckering or rotational barriers). Solutions include:

- Variable-temperature NMR : To observe conformational exchange broadening and identify equilibrium states .

- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvent effects.

- Molecular dynamics simulations : To model torsional flexibility of the methoxy and methylamino groups .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Chiral catalysts : Use Ru-based catalysts for hydrogenation or organocatalysts (e.g., proline derivatives) for kinetic resolution .

- Dynamic kinetic resolution (DKR) : Employ enzyme-catalyzed ester hydrolysis to favor the desired stereoisomer.

- Crystallization-induced asymmetric transformation (CIAT) : Leverage differential solubility of diastereomeric salts .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays, given its structural complexity?

- Surface plasmon resonance (SPR) : To measure binding kinetics with target enzymes.

- Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Molecular docking : Using software like AutoDock Vina to predict binding modes, guided by the compound’s X-ray-derived conformation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in HPLC retention times across different batches?

- Method standardization : Ensure consistent mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) and column temperature .

- Impurity profiling : Use LCMS to identify degradation products or stereoisomers.

- Column aging tests : Replicate analyses on fresh columns to rule out stationary phase degradation .

Q. What experimental designs reconcile conflicting reports on the compound’s stability in aqueous solutions?

- Forced degradation studies : Expose the compound to varying pH (1–13), temperatures (4–60°C), and light conditions. Monitor via LCMS .

- Stabilizer screening : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to enhance shelf life.

- Kinetic modeling : Use Arrhenius plots to predict degradation rates under storage conditions .

Methodological Recommendations

- Crystallography : Refine X-ray data with SHELXL, applying TWIN/BASF commands for twinned crystals .

- Stereochemical assignments : Combine NOESY correlations with computed coupling constants using the Karplus equation .

- Scale-up synthesis : Adopt flow chemistry to improve yield and reduce racemization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.